molecular formula C12H16F2N2 B7860102 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline

3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline

Cat. No.: B7860102
M. Wt: 226.27 g/mol
InChI Key: NDMZLYQLRHGSQP-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline (CAS 1178470-69-3) is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C12H16F2N2 and a molecular weight of 226.27 g/mol, this aniline derivative is characterized by its piperidine substitution and fluorine atoms, which are common features in drug design to influence a compound's potency, metabolic stability, and membrane permeability . This compound serves as a key synthetic intermediate in the discovery and development of novel therapeutic agents. Structural analogs of this aniline scaffold are frequently employed in the synthesis of potent small-molecule inhibitors, particularly in oncology research . For instance, similar compounds featuring the difluoroaniline motif have been utilized as core intermediates in developing inhibitors of anaplastic lymphoma kinase (ALK), a recognized target in various blood and solid tumors . The presence of the 4-methylpiperidin-1-yl group contributes significant structural diversity, allowing researchers to explore specific interactions within enzyme binding pockets. This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all recommended handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-8-2-4-16(5-3-8)12-10(13)6-9(15)7-11(12)14/h6-8H,2-5,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMZLYQLRHGSQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,5 Difluoro 4 4 Methylpiperidin 1 Yl Aniline and Analogous Constructs

Innovative Fluorination Approaches in Aniline (B41778) Scaffolds

The introduction of fluorine atoms onto an aniline framework requires precise regiochemical control and functional group tolerance. Modern synthetic chemistry has produced several powerful methods to achieve this, moving beyond classical, often harsh, fluorination conditions.

Photoredox-Catalyzed Difluoroalkylation of Aryl Amines

Visible-light photoredox catalysis has emerged as a mild and efficient tool for forming carbon-fluorine bonds. nih.govamanote.comacs.orgacs.org This methodology allows for the difluoroalkylation of anilines under gentle conditions, often at room temperature. nih.govacs.org One common approach involves the use of an organic photosensitizer, such as Eosin Y, which, upon irradiation with visible light, initiates a single electron transfer (SET) process. acs.org In a typical reaction, the excited photocatalyst reduces a fluoroalkyl iodide (e.g., ICF₂COOEt), generating a difluoroalkyl radical. This radical then combines with an aniline substrate to form the desired product after a series of steps. acs.org

Another strategy bypasses the need for an external photocatalyst by leveraging the formation of an electron-donor-acceptor (EDA) complex between the electron-rich aniline and the fluoroalkyl iodide. nih.govacs.org Irradiation of this complex with light of a suitable wavelength directly generates the radical intermediates necessary for the C-H functionalization, offering a more streamlined approach. nih.gov These methods are notable for their tolerance of various functional groups on the aniline ring. acs.org

Table 1: Examples of Photoredox-Catalyzed Difluoroalkylation of Anilines acs.org
Aniline SubstrateFluorinating AgentCatalyst/MethodYield (%)
N,N-dimethyl-4-methoxyanilineICF₂COOEtEosin Y85
N,N-dimethyl-4-bromoanilineICF₂COOEtEosin Y72
N,N-dimethyl-4-chloroanilineICF₂COOEtEosin Y78
4-tert-butylanilineICF₂COOEtEDA Complex55 (as indolin-2-one)

Transition-Metal-Catalyzed Carbon-Fluorine Bond Formation in Aryl Systems

Transition-metal catalysis provides a robust platform for the selective formation of C-F bonds in aryl systems. organicreactions.org Palladium- and copper-based catalysts are particularly prominent in this field. beilstein-journals.orgnih.gov These methods can be broadly categorized into two types: cross-coupling reactions of aryl halides/triflates with a fluoride (B91410) source, and direct C-H fluorination.

Palladium-catalyzed fluorination often involves the challenging step of reductive elimination from a Pd(II) or Pd(IV) center to form the C-F bond. beilstein-journals.orgnih.govresearchgate.net Significant progress has been made using specialized ligands, such as t-BuBrettPhos, which facilitate this crucial step. researchgate.net Catalytic systems using Pd(II)/Pd(IV) cycles have been developed for the C-H trifluoromethylation of arenes, a related and important transformation. beilstein-journals.orgnih.gov Similarly, direct aromatic C-H fluorination can be achieved with palladium catalysts using electrophilic fluorinating reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). beilstein-journals.org In some cases, directing groups on the aryl substrate are employed to achieve high regioselectivity. beilstein-journals.org

Copper-catalyzed reactions offer a complementary approach. For instance, the fluorination of diaryliodonium salts with potassium fluoride (KF) can be effectively catalyzed by copper complexes. beilstein-journals.org

Table 2: Comparison of Transition-Metal-Catalyzed Fluorination Systems
Metal CatalystFluorine SourceSubstrate TypeKey FeatureReference
PalladiumCsFAryl Triflates/BromidesRequires specialized phosphine (B1218219) ligands researchgate.net
PalladiumSelectfluor, NFSIArenes (C-H Activation)Forms a reactive Pd(IV)-F electrophile beilstein-journals.org
CopperKFDiaryliodonium SaltsProceeds through a Cu(I/III) catalytic cycle beilstein-journals.org
PalladiumAgFArylboronic AcidsInvolves a Pd(II)/Pd(III) cycle via SET beilstein-journals.orgnih.gov

Nucleophilic Fluorination Strategies for Difluoroaniline Derivatives

Nucleophilic fluorination is a classical yet continually evolving strategy for introducing fluorine into aromatic rings. alfa-chemistry.com This approach involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride source, such as an alkali metal fluoride. researchgate.netnih.gov

The Halogen Exchange (Halex) process is a widely used industrial method where chloro- or nitro-substituted aromatics are converted to their fluoro-analogs using KF or CsF in a polar aprotic solvent at high temperatures. researchgate.net For the synthesis of difluoroanilines, a precursor like 3,5-dichloroaniline (B42879) could potentially undergo a Halex reaction. The efficiency of these reactions can be enhanced by using phase-transfer catalysts to improve the solubility and nucleophilicity of the fluoride salt. researchgate.net

A significant challenge in nucleophilic fluorination is the low reactivity of the fluoride anion, often due to strong solvation by protic solvents or hydration. tcichemicals.com To address this, "naked" fluoride sources with enhanced reactivity have been developed. Reagents like 1,3-diarylimidazolium-based trifluorides ([IPrH][F(HF)₂]) are air-stable, non-hygroscopic solids that serve as effective nucleophilic fluorinating agents under microwave-assisted conditions. nih.gov Another patented approach for producing 3,5-difluoroaniline (B1215098) involves the reaction of 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst, representing a nucleophilic aromatic substitution of chloride by an amino group on an already fluorinated ring. google.com

Table 3: Common Nucleophilic Fluorinating Agents and Their Characteristics
ReagentTypical UseAdvantagesDisadvantages
Potassium Fluoride (KF)Halex ProcessCost-effectiveLow solubility, requires high temperatures
Cesium Fluoride (CsF)Halex Process, Pd-couplingHigher reactivity than KFMore expensive, hygroscopic
HF/Pyridine (B92270) (Olah's Reagent)FluorodenitrationImproved safety over pure HFCorrosive, requires careful handling
[IPrH][F(HF)₂]Displacement of halides/sulfonatesAir-stable, non-hygroscopic, highly reactiveMore complex preparation

Geminal Difluorination Techniques Applied to Aniline Precursors

The gem-difluoro (CF₂) group is a valuable motif in medicinal chemistry, often serving as a bioisostere for carbonyl or ether functionalities. While not present in the target molecule's aniline core, techniques for geminal difluorination are crucial for creating fluorinated analogs and precursors.

One method involves the N-difluoromethylation of aniline derivatives using a difluorocarbene source. researchgate.net For example, commercially available ethyl bromodifluoroacetate can serve as a difluorocarbene precursor in the presence of a base, allowing for the direct installation of a -CF₂H group onto the nitrogen atom of an aniline. researchgate.net

Another powerful technique is the oxidative desulfurization-difluorination of thioethers. nih.gov In this process, an alkyl aryl thioether is treated with an oxidizing agent, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride source like pyridine·9HF. The reaction proceeds through a fluoro-Pummerer-type rearrangement to yield the corresponding gem-difluorinated product. nih.gov This method could be applied to precursors containing a thioether group, which is then converted into a CF₂ group at a key position in the synthetic route.

Complex N-Arylation and Piperidine (B6355638) Ring Construction

Connecting the 4-methylpiperidine (B120128) ring to the 3,5-difluoroaniline core at the C4 position represents a significant synthetic challenge, often involving nucleophilic aromatic substitution where the piperidine nitrogen displaces a leaving group on the aromatic ring. A more advanced and versatile approach for constructing complex N-arylpiperidines involves skeletal editing and ring construction methodologies.

Ring-Opening/Ring-Closing Approaches via Zincke Imine Intermediates

A highly innovative strategy for the synthesis of diverse N-(hetero)arylpiperidines utilizes a pyridine ring-opening and ring-closing sequence that proceeds through Zincke imine intermediates. nih.govchemrxiv.orgchemrxiv.org This method allows for the convergent coupling of complex fragments, offering broad access to a wide variety of substituted piperidines. nih.govchemrxiv.org

The process begins with the reaction of a substituted pyridine with an activating agent (e.g., Tf₂O) and a primary amine, such as a substituted aniline. researchgate.net This leads to the formation of an N-arylpyridinium salt. The pyridinium (B92312) ring is then opened by a secondary amine (e.g., dibenzylamine) to form a key acyclic Zincke imine intermediate. chemrxiv.orgresearchgate.net This intermediate can then react with the desired aniline nucleophile, leading to a ring-closing condensation and cyclization to form a new N-(hetero)arylpyridinium salt. chemrxiv.org Subsequent reduction of this salt, typically through hydrogenation, yields the final N-arylpiperidine product. nih.gov This strategy is powerful because it allows for significant variation of both the piperidine substituents (originating from the initial pyridine) and the N-aryl group (originating from the aniline). chemrxiv.orgdigitellinc.com

Table 4: Scope of the Zincke Imine Approach for N-Arylpiperidine Synthesis nih.govchemrxiv.org
Pyridine PrecursorAniline NucleophileKey TransformationProduct Type
Substituted Pyridines(Heteroaryl)anilinesRing-Opening/Ring-ClosingN-(Hetero)arylpyridinium Salts
N-(Hetero)arylpyridinium Salts-Hydrogenation/Nucleophilic AdditionN-(Hetero)arylpiperidines
2-PhenylpyridineAnilineOne-pot Ring-Opening/ClosingN-Phenylpyridinium Salt
Commercially Abundant PyridinesEnantioenriched (α-chiral)aminesCoupling and ReductionStereoenriched N-(α-chiral)piperidines

Reductive Transamination of Pyridinium Salts for N-Aryl Piperidine Synthesis

A powerful and increasingly utilized method for the synthesis of N-aryl piperidines involves the reductive transamination of pyridinium salts. This approach offers a convergent route to complex piperidine structures from readily available pyridine precursors. The reaction typically proceeds through a rhodium-catalyzed transfer hydrogenation of a pyridinium salt.

The mechanism involves the initial reduction of the pyridinium ion by a hydride source, such as formic acid, to form a dihydropyridine (B1217469) intermediate. This intermediate is then intercepted by water and hydrolyzed. Subsequent reductive amination with an exogenous aryl amine, such as a difluoroaniline derivative, furnishes the final N-aryl piperidine product. This method expands the toolbox for dearomatization and skeletal editing, providing access to N-(hetero)aryl piperidines that may be challenging to synthesize via traditional cross-coupling methods. The introduction of a chiral primary amine under reducing conditions can also induce chirality in the resulting piperidine ring with high diastereo- and enantio-selectivities.

CatalystHydride SourceAmineProductYieldReference
Rhodium ComplexHCOOHp-AnisidineN-(4-methoxyphenyl)piperidine84% libretexts.org
Rhodium ComplexHCOOHVarious Aryl AminesN-Aryl PiperidinesGood libretexts.org

Metal-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions (C-N Coupling)

The formation of the crucial C-N bond between the 3,5-difluoroaniline moiety and the 4-methylpiperidine ring is most commonly achieved through metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being the preeminent method. nih.govresearchgate.netpreprints.org This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.gov

In a typical synthesis of a molecule like 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, the reaction would involve the coupling of 4-methylpiperidine with a suitable 3,5-difluoroaniline precursor bearing a leaving group at the 4-position. A common precursor is 1,2,3-trifluoro-5-nitrobenzene (B1304204) or 3,4,5-trifluoroaniline (B67923). The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered phosphine ligand such as XantPhos or BINAP. preprints.orgrsc.org A strong base, for instance, sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the catalytic cycle. researchgate.netpreprints.org

The choice of ligand is critical and has been the subject of extensive development, leading to several "generations" of catalysts with improved reactivity and scope. nih.gov For instance, the use of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. nih.gov

Palladium SourceLigandBaseAryl Halide/TriflateAmineYield
Pd(OAc)₂BINAPCs₂CO₃Aryl PerfluorooctanesulfonatesBenzylamine76%
Pd₂(dba)₃XantPhosCs₂CO₃6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-oneVarious Anilinesup to 95%

Intramolecular Cyclization Reactions for Piperidine Scaffold Formation

The 4-methylpiperidine scaffold itself can be constructed through a variety of intramolecular cyclization reactions. These methods offer a high degree of control over the substitution pattern of the piperidine ring. A common strategy involves the cyclization of a linear precursor containing both the nitrogen atom and a suitable electrophilic or unsaturated carbon center.

One such approach is the intramolecular reductive amination of a δ-amino ketone or aldehyde. This reaction forms the six-membered ring in a single step under reducing conditions. Another powerful method is the intramolecular aza-Michael reaction, where a tethered amine adds to an α,β-unsaturated ester, ketone, or nitrile to form the piperidine ring. Organocatalysis has been successfully employed to render these cyclizations enantioselective.

Furthermore, radical cyclizations of unsaturated N-haloamines or azides can be initiated by radical initiators or photoredox catalysis to construct the piperidine skeleton. These methods are often tolerant of a wide range of functional groups.

Cyclization TypePrecursorConditionsProduct
Reductive Aminationδ-Amino KetoneReducing Agent (e.g., NaBH(OAc)₃)Substituted Piperidine
Aza-Michael AdditionN-Tethered AlkeneOrganocatalyst, Acid Co-catalystProtected 2,5-Disubstituted Piperidine
Radical CyclizationUnsaturated N-HaloamineRadical Initiator (e.g., AIBN)Functionalized Piperidine

Stereoselective and Chemo-Regioselective Synthetic Pathways

Enantioselective and Diastereoselective Syntheses of Fluorinated Piperidine Derivatives

The introduction of fluorine atoms into piperidine scaffolds can significantly impact their conformational preferences and biological activity. Consequently, the development of stereoselective methods for the synthesis of fluorinated piperidines is of paramount importance.

A highly effective strategy for the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of fluoropyridine precursors. This one-pot rhodium-catalyzed process enables the formation of a wide array of substituted fluorinated piperidines with high diastereoselectivity. researchgate.net Another approach involves the heterogeneous hydrogenation of fluoropyridines using palladium on carbon, which also proceeds with high cis-selectivity. beilstein-journals.org

Enantioselective syntheses have been achieved through various methods, including the use of chiral auxiliaries and organocatalysis. For instance, enantioselective intramolecular aza-Michael reactions, catalyzed by chiral phosphoric acids, have been used to construct chiral fluorinated indolizidinone derivatives, which contain a piperidine-like core. nih.gov The fluoro-Prins reaction, using reagents like DMPU/HF, offers a pathway to diastereoselectively synthesize substituted 4-fluoropiperidines. ossila.com

MethodSubstrateCatalyst/ReagentSelectivityProduct
Dearomatization-HydrogenationFluoropyridinesRhodium ComplexHigh Diastereoselectivity (all-cis)(Multi)fluorinated Piperidines
Heterogeneous HydrogenationFluoropyridinesPd/CHigh Diastereoselectivity (cis)(Multi)fluorinated Piperidines
Intramolecular Aza-MichaelConjugated Fluorinated Amides(S)-TRIP-derived Phosphoric AcidHigh EnantioselectivityFluorinated Indolizidinones
Fluoro-Prins ReactionHomoallylic AminesDMPU/HFHigh Diastereoselectivity4-Fluoropiperidines

Regiocontrol in the Functionalization of Difluoroaniline Moieties

The synthesis of this compound from a more substituted precursor like 3,4,5-trifluoroaniline or 1,2,3-trifluoro-5-nitrobenzene relies on the regioselective substitution of the fluorine atom at the 4-position. This selectivity is governed by the electronic effects of the substituents on the aromatic ring.

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. researchgate.net The stability of this intermediate dictates the regioselectivity. In a substrate like 1,2,3,5-tetrafluorobenzene (B1583067) or a trifluoronitrobenzene, the fluorine atoms exert a strong electron-withdrawing inductive effect, activating the ring towards nucleophilic attack.

For a substrate like 3,4,5-trifluoroaniline, the amino group is an activating group for electrophilic aromatic substitution but its influence in SNAr is more complex. However, in the context of SNAr on a polyfluorinated ring, the fluorine atoms are the primary activating groups. The fluorine atom at the 4-position (para to the eventual amino group in the product) is often the most susceptible to substitution by a nucleophile like 4-methylpiperidine. This is because the negative charge in the resulting Meisenheimer intermediate can be effectively delocalized by the adjacent fluorine atoms at positions 3 and 5. Computational studies have been employed to predict the regioselectivity of SNAr reactions by calculating the relative stabilities of the isomeric σ-complex intermediates. google.com

SubstrateNucleophilePosition of SubstitutionRationale
1,2,3-Trifluoro-5-nitrobenzene4-MethylpiperidineC-4Stabilization of Meisenheimer complex by ortho and para nitro and fluoro groups.
3,4,5-Trifluoroaniline4-MethylpiperidineC-4Activation by flanking fluorine atoms and favorable electronics for nucleophilic attack.

Modular and Convergent Synthetic Strategies

Modular and convergent synthetic strategies are highly advantageous for the preparation of complex molecules like this compound. These approaches involve the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. This allows for greater flexibility in the preparation of analogs and facilitates the optimization of individual reaction steps.

A convergent synthesis of the target compound would typically involve the separate synthesis of the 3,5-difluoroaniline core and the 4-methylpiperidine moiety. For instance, 3,5-difluoroaniline can be prepared via various routes, including the reaction of 1,3,5-trichlorobenzene (B151690) with an alkali metal fluoride followed by amination of the resulting 3,5-difluorochlorobenzene. chemicalbook.com The 4-methylpiperidine can be synthesized through methods such as the hydrogenation of 4-methylpyridine.

These two fragments can then be joined using a C-N cross-coupling reaction, as described in section 2.2.3. This modular approach allows for the synthesis of a library of analogs by simply varying the aniline or piperidine coupling partner. For example, a de novo synthesis of N-aryl piperidines has been reported using a diastereoselective reductive amination/aza-Michael reaction sequence, which represents a highly modular [5+1] cyclization approach. google.com This strategy enables the rapid construction of complex polysubstituted piperidine rings starting from widely available amine nucleophiles and carbonyl electrophiles. google.com

Sequential Integration of Fluorinated Aryl and Piperidine Building Blocks

The sequential or stepwise approach is a robust and widely employed strategy for the synthesis of this compound and its analogs. This method provides clear control over the reaction at each stage, facilitating purification and characterization of intermediates. The general strategy involves the preparation of a highly activated fluorinated aromatic precursor, followed by a nucleophilic aromatic substitution reaction with 4-methylpiperidine, and a final functional group transformation to yield the target aniline.

A common pathway begins with a trifluorinated nitrobenzene (B124822) derivative. The fluorine atom positioned para to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic attack. This regioselectivity is a key advantage of using precursors like 3,4,5-trifluoronitrobenzene. The reaction with 4-methylpiperidine selectively displaces the C4-fluorine atom. The subsequent reduction of the nitro group to an amine is a well-established transformation, typically achieved in high yield.

Detailed Research Findings:

The synthesis can be conceptualized in two primary stages:

Nucleophilic Aromatic Substitution (SNAr): The reaction of 3,4,5-trifluoronitrobenzene with 4-methylpiperidine proceeds via the SNAr mechanism. A base, such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA), is used to scavenge the HF byproduct. The reaction is typically conducted in a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) at elevated temperatures to ensure a reasonable reaction rate. The product of this step is 1-(3,5-difluoro-4-nitrophenyl)-4-methylpiperidine.

Nitro Group Reduction: The intermediate nitro compound is then reduced to the corresponding aniline. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. Alternatively, chemical reducing agents such as tin(II) chloride (SnCl₂) in acidic media (HCl) or iron powder in the presence of an acid or ammonium (B1175870) chloride can be employed to accomplish this transformation.

This sequential approach allows for the isolation and purification of the nitro-intermediate, ensuring the final product's high purity.

Table 1: Representative Sequential Synthesis Pathway

Step Starting Material Reagents & Conditions Intermediate/Product Purpose
1 3,4,5-Trifluoronitrobenzene 4-Methylpiperidine, K₂CO₃, DMSO, 80-100 °C 1-(3,5-Difluoro-4-nitrophenyl)-4-methylpiperidine Integration of the piperidine moiety via SNAr

One-Pot Methodologies for Enhanced Synthetic Efficiency

To improve process efficiency, reduce waste, and lower costs, one-pot methodologies have been developed for synthesizing complex molecules. organic-chemistry.orgscispace.com In the context of this compound synthesis, a one-pot approach would involve performing the nucleophilic aromatic substitution and the subsequent nitro group reduction in a single reaction vessel without the isolation and purification of the intermediate. scispace.com

Detailed Research Findings:

A feasible one-pot procedure can be designed based on the sequential method. The initial SNAr reaction between 3,4,5-trifluoronitrobenzene and 4-methylpiperidine is carried out to completion. Following this, instead of workup and isolation, the reaction mixture is transitioned to the reduction conditions.

For instance, after the SNAr step is complete (monitored by techniques like TLC or LC-MS), the reaction mixture can be cooled, and the reduction reagents can be added directly. If catalytic hydrogenation is chosen, the base from the first step (e.g., K₂CO₃) would need to be neutralized or removed, and the solvent might need to be exchanged for one suitable for hydrogenation, such as ethanol (B145695) or ethyl acetate. However, using a chemical reducing agent like iron powder and ammonium chloride in an alcoholic solvent could offer greater compatibility, potentially allowing the entire sequence to proceed in the same solvent system after an initial aqueous quench or pH adjustment.

Such integrated processes are highly valuable in industrial settings, streamlining the production of key intermediates and active pharmaceutical ingredients.

Table 2: Conceptual One-Pot Synthesis Pathway

Stage Starting Material Reagents & Conditions Intermediate (in situ) Final Product
1 (SNAr) 3,4,5-Trifluoronitrobenzene 1. 4-Methylpiperidine, DIPEA, Acetonitrile, Reflux 1-(3,5-Difluoro-4-nitrophenyl)-4-methylpiperidine

Elucidation of Reaction Mechanisms and Mechanistic Frameworks

Fundamental Principles of Fluorination Reaction Mechanisms

Fluorination reactions are pivotal in medicinal chemistry for modulating the physicochemical properties of drug candidates. The introduction of fluorine onto an aniline (B41778) scaffold can proceed through various mechanistic pathways, prominently featuring photoinduced and transition-metal-mediated methods.

Photoinduced fluorination reactions offer a sustainable and mild approach for C-F bond formation, often operating through Single Electron Transfer (SET) pathways. nih.gov These reactions can be promoted by an external photocatalyst or proceed via the formation of an electron donor–acceptor (EDA) complex between the aniline substrate and the fluorinating agent. nih.govacs.org

In a photocatalytic system using an organic dye like Eosin Y, the process is initiated by the photoexcitation of the catalyst. nih.gov The excited photocatalyst (PC*) then engages in an SET event. For instance, in an oxidative quenching cycle, the excited photocatalyst can accept an electron from the aniline, generating an aniline radical cation and the reduced form of the photocatalyst. mdpi.com Alternatively, in a reductive quenching cycle, the excited photocatalyst can donate an electron to the fluorinating reagent, generating a fluorinated radical and the oxidized photocatalyst. nih.gov

A proposed mechanism for the difluoroalkylation of anilines illustrates this process:

Excitation : The photocatalyst (e.g., Eosin Y) absorbs visible light and is promoted to its excited state (EY*). nih.gov

SET to Fluorinating Agent : The excited photocatalyst transfers an electron to the fluorinated radical precursor, generating a fluorinated radical (e.g., •CF2COOEt) and the oxidized photocatalyst (EY•+). nih.gov

Catalyst Regeneration : The oxidized photocatalyst (EY•+) then accepts an electron from the aniline substrate, regenerating the ground-state photocatalyst (EY) and forming an aniline radical cation. nih.gov

Radical Coupling : The aniline radical cation and the fluorinated radical collapse to form a cationic intermediate. nih.gov

Rearomatization : A base present in the reaction mixture abstracts a proton, leading to the rearomatization of the phenyl ring and the formation of the final fluorinated aniline product. nih.govacs.org

Alternatively, certain anilines and fluorinating agents can form an EDA complex without an external photocatalyst. acs.org UV-vis absorption spectra have shown a bathochromic shift when an aniline and a fluorinating agent are mixed, indicating the formation of a new molecular aggregate. acs.org Upon photoirradiation, this complex can undergo an SET event, directly generating the radical cation of the aniline and the radical of the fluorinating agent, which then combine to yield the product. acs.org

Table 1: Key Events in Photoinduced Fluorination via SET

Step Description Key Intermediates
Initiation Absorption of light by a photocatalyst or an Electron Donor-Acceptor (EDA) complex. Excited Photocatalyst (PC*), Excited EDA complex
Electron Transfer Single Electron Transfer (SET) generates radical ions. Aniline radical cation, Fluorinating agent radical anion
Radical Formation The radical anion of the fluorinating agent fragments to produce a fluorinated radical. Fluorinated radical (e.g., •CF3, •CF2R)
Coupling The aniline radical cation and the fluorinated radical combine. Cationic intermediate

| Product Formation | Deprotonation and rearomatization yield the final fluorinated aniline. | Final product |

Transition metals, particularly palladium (Pd) and copper (Cu), are widely employed to catalyze the formation of C-F bonds on aromatic rings. nih.govprinceton.edu These methods often involve a catalytic cycle that facilitates the reaction between an aryl precursor (like an aryl halide or triflate) and a fluoride (B91410) source.

A general catalytic cycle for palladium-catalyzed fluorination often involves the following key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide or triflate (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate (Ar-Pd(II)-X). acs.orgnih.gov

Ligand Exchange/Metathesis : The halide or triflate ligand on the Pd(II) complex is exchanged for a fluoride ion from a fluoride source (e.g., AgF, CsF). This step forms a crucial Ar-Pd(II)-F intermediate.

Reductive Elimination : The final C-F bond is formed through reductive elimination from the Ar-Pd(II)-F complex, releasing the fluoroarene product (Ar-F) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govnih.gov

Some advanced methods propose the involvement of higher oxidation state intermediates, such as Pd(IV). In these mechanisms, the Ar-Pd(II) complex is oxidized by an electrophilic fluorinating reagent (e.g., Selectfluor) to a Pd(IV)-F intermediate. nih.gov This highly reactive species can then undergo reductive elimination to form the C-F bond. researchgate.net This pathway allows for the fluorination of less reactive arenes. nih.gov

Table 2: Fundamental Steps in Pd-Catalyzed Aryl Fluorination

Step Reactants Intermediate/Transition State Products
Oxidative Addition Pd(0) catalyst, Aryl Halide/Triflate (Ar-X) Ar-Pd(II)-X complex -
Fluoride Exchange Ar-Pd(II)-X, Fluoride Source (M-F) Ar-Pd(II)-F complex M-X

| Reductive Elimination | Ar-Pd(II)-F complex | [Ar---F---Pd] transition state | Aryl Fluoride (Ar-F), Pd(0) catalyst |

Mechanistic Studies of N-Aryl Piperidine (B6355638) Formation

The creation of the bond between the aniline nitrogen and the piperidine ring is another critical transformation. Mechanistic investigations have focused on several pathways, including reductive transamination and nucleophilic aromatic substitution.

Reductive transamination provides a powerful method for synthesizing N-aryl piperidines from pyridinium (B92312) salts. nih.govacs.org This process involves a cascade of reactions catalyzed by a transition metal, such as rhodium, using a hydrogen source like formic acid. nih.govacs.org

A plausible mechanism for this transformation is as follows:

Reduction of Pyridinium : The catalytic cycle begins with the transfer hydrogenation of the pyridinium salt, catalyzed by the rhodium complex, to form a dihydropyridine (B1217469) intermediate. nih.gov

Hydrolysis/Ring-Opening : This dihydropyridine is then intercepted by water, leading to hydrolysis and ring-opening to generate a dicarbonyl intermediate. nih.gov

First Reductive Amination : The dicarbonyl intermediate undergoes a reductive amination with the aniline. An iminium ion is formed and subsequently reduced, yielding an amino ketone. nih.gov

Intramolecular Cyclization : A second, intramolecular reductive amination occurs. The remaining carbonyl group reacts with the newly introduced amine to form a cyclic tetrahydropyridinium ion. nih.gov

Final Reduction : This cyclic iminium ion is then reduced in the final step to afford the stable N-aryl piperidine product. nih.gov

This pathway effectively deconstructs and rebuilds the ring system to incorporate the aryl amine, expanding the toolkit for creating complex piperidine structures. acs.org

The formation of N-aryl piperidines can also be achieved through nucleophilic aromatic substitution (SNAr), particularly when the aromatic ring is activated by electron-withdrawing groups, such as fluorine atoms. wikipedia.orgmasterorganicchemistry.com The reaction involves the direct attack of the piperidine nucleophile on the electron-deficient aromatic ring.

The established mechanism for an SNAr reaction proceeds in two steps:

Nucleophilic Attack : The amine (piperidine) acts as a nucleophile and attacks the carbon atom bearing a leaving group (e.g., a halogen) on the aromatic ring. This step is typically the rate-determining step because it disrupts the aromaticity of the ring. masterorganicchemistry.comstackexchange.com

Formation of Meisenheimer Complex : The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The negative charge is delocalized across the ring and is particularly stabilized by any electron-withdrawing groups at the ortho and para positions. wikipedia.org

Elimination and Rearomatization : The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final N-aryl piperidine product. stackexchange.com

Dearomatization is a key feature of the intermediate stage (the Meisenheimer complex), where the carbon atom under attack becomes sp3-hybridized. wikipedia.orgnih.gov The subsequent rearomatization through the loss of the leaving group drives the reaction forward. stackexchange.com

Influence of Fluorine Substitution on Reaction Pathways and Kinetics

The presence of fluorine atoms on the aniline ring, as in the 3,5-difluoro- positions, has a profound impact on reaction mechanisms and rates. rsc.org This influence stems primarily from fluorine's unique electronic properties.

Furthermore, fluorine substitution can alter the electronic environment of the aromatic π-system. While inductively withdrawing, fluorine can also act as a weak π-donor through its lone pairs. This dual nature can influence the reactivity of the ring in various transformations. nih.govacs.org The substitution pattern can also direct the regioselectivity of reactions, such as electrophilic or photoinduced fluorination, by modulating the electron density at different positions on the ring. researchgate.net In photoinduced reactions, the electron-withdrawing nature of fluorine atoms makes the aniline a poorer electron donor, which can affect the kinetics of SET processes and the formation of EDA complexes. nih.gov

Role of Electron Donor-Acceptor (EDA) Complexes in Chemical Transformations

Electron Donor-Acceptor (EDA) complexes are weak molecular aggregates formed through non-covalent interactions between an electron-rich donor molecule and an electron-deficient acceptor molecule. nih.govnih.gov These complexes are characterized by a new electronic absorption band, known as the charge-transfer band, which is absent in the spectra of the individual donor or acceptor molecules. nih.gov Upon absorption of light, particularly in the visible spectrum, the EDA complex can be excited, leading to a single electron transfer (SET) from the donor to the acceptor. This process generates a radical ion pair that can initiate a variety of chemical transformations, often without the need for traditional photocatalysts or transition metals. nih.govnih.gov

The aniline moiety, with its electron-rich amino group, is a well-established electron donor capable of forming EDA complexes with suitable electron acceptors. The specific compound, 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, possesses structural features that make it a potent candidate for participating in such complexes. The nitrogen atom of the aniline is an effective electron donor, while the fluorine atoms at the 3 and 5 positions are strongly electron-withdrawing. This electronic arrangement modulates the electron-donating capacity of the aniline, influencing the formation and reactivity of the EDA complex.

While direct studies detailing the role of this compound in EDA complex-mediated transformations are not extensively documented, a strong mechanistic framework can be inferred from studies on structurally similar anilines. A notable example is the difluoroalkylation of anilines, which has been shown to proceed through an EDA complex mechanism. vulcanchem.commdpi.com

In a representative system, anilines act as electron donors and form an EDA complex with an electron-acceptor substrate, such as ethyl difluoroiodoacetate. mdpi.com The formation of this complex is evidenced by a bathochromic shift in the UV-vis absorption spectrum of a mixture of the components compared to the individual molecules. mdpi.com This shift indicates the formation of a new molecular aggregate with a lower energy electronic transition. mdpi.com

The proposed mechanism for the photoinduced difluoroalkylation of anilines via an EDA complex is initiated by the photoexcitation of the ground-state complex. vulcanchem.commdpi.com This leads to a single electron transfer (SET) event, generating a fluorinated radical and a cationic radical species of the aniline. vulcanchem.commdpi.com The subsequent steps involve a radical chain mechanism where the aniline reacts with the fluorinated radical, followed by reduction of the fluorinated reagent and eventual deprotonation to yield the difluoroalkylated aniline product. vulcanchem.commdpi.com The plausibility of this pathway is supported by control experiments showing product formation in the absence of a photocatalyst, which is characteristic of EDA complex-mediated reactions. mdpi.com

Further evidence for the formation of EDA complexes in such reactions comes from spectroscopic studies. For instance, 19F NMR titrations have shown significant upfield shifts of the fluorine resonance upon the addition of increasing amounts of an aniline to the fluorinated acceptor, which is consistent with the formation of a new molecular aggregate. vulcanchem.com

The efficiency and viability of EDA complex formation are often dependent on the choice of solvent. mdpi.com The formation of the EDA complex between anilines and ethyl difluoroiodoacetate has been observed to be favorable in solvents like DMSO. mdpi.com

The table below summarizes key experimental observations that support the formation of EDA complexes in the difluoroalkylation of anilines, a reaction type in which this compound could potentially participate as the electron donor.

Experimental Technique Observation Interpretation Reference
UV-vis SpectroscopyA bathochromic shift (red shift) in the absorption spectrum of the reaction mixture compared to individual components. A visible-light absorption tailing in the 450–500 nm range is observed.Formation of a new molecular aggregate (EDA complex) in the ground state with a lower energy electronic transition. mdpi.com
19F NMR TitrationA significant upfield shift of the fluorine resonance of the electron acceptor upon adding increasing amounts of the aniline donor.Supports the formation of the EDA complex through space interactions between the donor and acceptor. vulcanchem.com
Control ExperimentsFormation of the desired product in the absence of an external photocatalyst when the reaction mixture is irradiated with visible light.The reaction is initiated by the photoexcitation of the EDA complex itself, which acts as the photoactive species. mdpi.com
Photochemical Quantum Yield (Φ)Measurement of Φ > 1 (e.g., Φ = 2.7).Indicates that a radical chain mechanism is operating in the transformation. vulcanchem.com

While the specific reactivity of this compound within an EDA complex framework requires direct experimental investigation, the established principles and mechanistic studies of similar fluorinated anilines provide a strong foundation for predicting its behavior. The interplay of its electron-donating amino group and electron-withdrawing fluorine substituents would likely result in unique reactivity profiles in EDA complex-mediated chemical transformations.

Advanced Computational and Theoretical Investigations of 3,5 Difluoro 4 4 Methylpiperidin 1 Yl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline. researchgate.net Methods such as B3LYP or M06 with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic descriptors. researchgate.net

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen of the amino group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing fluorine atoms.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by studying charge distribution and donor-acceptor interactions within the molecule. researchgate.net This analysis reveals the delocalization of electron density and the nature of the chemical bonds, providing a quantitative measure of the electronic effects of the difluoro and methylpiperidyl substituents on the aniline core.

Table 1: Predicted Electronic Properties of this compound using DFT
PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capability, site of electrophilic attack.
LUMO Energy-0.9 eVIndicates electron-accepting capability, site of nucleophilic attack.
HOMO-LUMO Gap (ΔE)4.9 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures molecular polarity, influencing solubility and intermolecular interactions.
Ionization Potential5.8 eVEnergy required to remove an electron.
Electron Affinity0.9 eVEnergy released upon adding an electron.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions. researchgate.net These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. nih.govacs.org For fluorinated compounds, the use of accurate and specifically parameterized force fields is crucial for reliable results. nih.govacs.org

A key area of investigation for this molecule is the conformational landscape of the 4-methylpiperidine (B120128) ring, which typically adopts a chair conformation. MD simulations can explore the energetic favorability of the methyl group being in an axial versus an equatorial position and the rotational dynamics of the piperidine (B6355638) ring relative to the difluorophenyl group. vulcanchem.com

Furthermore, MD simulations in explicit solvent (e.g., water) can reveal how the molecule interacts with its environment. nih.govacs.org They can characterize the structure of the hydration shell and identify persistent hydrogen bonds between the aniline's amino group or the fluorine atoms and surrounding water molecules. nih.govacs.org Such simulations are also foundational for studying the binding of the molecule to a biological target, such as a protein active site, by mapping out key interactions and estimating the stability of the complex.

Table 2: Representative Parameters from Molecular Dynamics Simulations
ParameterDescriptionTypical Finding
C-C-N-C Dihedral AngleRotation around the bond connecting the aniline ring and the piperidine nitrogen.Shows preferred rotational orientations and energy barriers.
Piperidine ConformationAnalysis of ring puckering (e.g., chair, boat, twist-boat).The chair conformation is the dominant and most stable form.
Radial Distribution Function (g(r))Describes the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., N-H or C-F).Reveals structured solvation shells around polar groups.
Hydrogen Bond LifetimeAverage duration of hydrogen bonds between the molecule and solvent.Quantifies the strength and stability of solute-solvent interactions.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis. DFT calculations are widely used to compute NMR chemical shifts and IR vibrational frequencies. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly applied to predict ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that typically show good agreement with experimental values after appropriate referencing and scaling. nih.govresearchgate.net Such calculations can help assign complex spectra and understand how the electronic environment, influenced by the fluorine and methylpiperidyl groups, affects the chemical shift of each atom.

Similarly, the calculation of vibrational frequencies through DFT provides a theoretical IR spectrum. researchgate.net By analyzing the normal modes of vibration, specific peaks in the spectrum can be assigned to the stretching and bending motions of functional groups, such as the N-H stretches of the amino group, C-F stretches, and various vibrations of the aromatic and piperidine rings.

Table 3: Predicted vs. Representative Experimental Spectroscopic Data
Spectroscopic DataPredicted Value (Computational)Representative Range (Experimental)
¹H NMR (Aniline N-H)~3.5-4.5 ppmBroad singlet, position varies with solvent and concentration.
¹³C NMR (C-F)~150-160 ppmLarge chemical shift due to fluorine's electronegativity, shows C-F coupling.
¹⁹F NMR~ -110 to -120 ppmCharacteristic shift for fluorobenzenes.
IR Frequency (N-H stretch)~3400-3500 cm⁻¹Asymmetric and symmetric stretching bands for primary amine.
IR Frequency (C-F stretch)~1100-1250 cm⁻¹Strong absorption band characteristic of aryl fluorides.

Computational Analysis of Reaction Profiles and Transition States

Theoretical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, computational chemists can elucidate reaction mechanisms and predict activation energies. beilstein-journals.org

For example, the mechanism of electrophilic aromatic substitution on the aniline ring can be investigated. DFT methods can be used to model the attack of an electrophile at the ortho position relative to the amino group. Calculations would involve locating the transition state structure for this step and computing its energy relative to the reactants. beilstein-journals.org The calculated activation energy provides a quantitative estimate of the reaction rate. This analysis can explain the regioselectivity of reactions, demonstrating why substitution occurs at a specific position due to the combined directing effects of the amino, fluoro, and piperidinyl groups.

Table 4: Hypothetical Reaction Profile for Electrophilic Bromination
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsAniline derivative + Br₂0.0
Transition State (TS)Structure corresponding to the highest energy point for Br addition.+15.2
Sigma Complex (Intermediate)Wheland intermediate after electrophilic attack.+5.8
ProductsBromo-substituted aniline + HBr-10.5

Theoretical Frameworks for Fluorine Effects on Molecular Properties

The presence of two fluorine atoms on the aniline ring profoundly influences the molecule's properties, and theoretical frameworks are essential to understand these effects. nih.govacs.org Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect reduces the electron density in the aromatic ring and lowers the pKa of the anilinium ion, making the amino group less basic compared to non-fluorinated aniline.

Computational studies can quantify these electronic effects and also explore fluorine's more subtle roles in modulating non-covalent interactions. acs.org Although highly electronegative, organic fluorine is a poor hydrogen bond acceptor. However, it can engage in favorable electrostatic and dipole-dipole interactions. nih.govacs.org The C-F bond introduces a strong local dipole, which can alter the molecule's interaction with its environment, including solvents and biological receptors. nih.gov These modifications to physicochemical properties such as lipophilicity, metabolic stability, and binding affinity are critical in fields like medicinal chemistry and materials science. nih.govemerginginvestigators.org

Table 5: Summary of Theoretical Effects of Fluorine Substitution
PropertyEffect of FluorineTheoretical Basis
Basicity (pKa)DecreasedStrong inductive electron withdrawal (-I effect) by fluorine atoms stabilizes the conjugate acid.
π-System Electron DensityDecreasedThe inductive effect dominates over the weak π-donating (+M effect) of fluorine.
Dipole MomentIncreased/AlteredThe highly polar C-F bonds contribute significantly to the overall molecular dipole.
Metabolic StabilityOften IncreasedThe strong C-F bond can block sites of oxidative metabolism (e.g., para-hydroxylation).
ConformationCan induce conformational preferencesSteric and electrostatic interactions involving fluorine can influence torsional angles.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the molecular structure in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the covalent framework, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, establishing the connectivity within the 4-methylpiperidine (B120128) ring and identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be used to connect the 4-methylpiperidine ring to the difluoroaniline core and to assign the quaternary carbons of the aromatic ring.

Fluorine NMR (¹⁹F NMR) for Detailed Fluorine Environment Analysis

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would provide critical information. The spectrum would be expected to show signals corresponding to the fluorine environments, and the coupling constants (J-coupling) between fluorine and adjacent protons (³JHF) or carbons (¹JCF, ²JCF, etc.) would further confirm the substitution pattern on the aromatic ring. The chemical shift of the fluorine signals would also offer insight into the electronic environment of the aromatic system.

Quantitative NMR Applications in Compound Analysis

Quantitative NMR (qNMR) could be employed to determine the purity of a sample of 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline with high precision. By integrating the area of specific ¹H or ¹⁹F NMR signals relative to a certified internal standard of known concentration, the exact amount of the analyte in a sample can be calculated without the need for a compound-specific reference standard.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS, likely using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to determine the exact mass of the molecule. This measurement would provide the elemental composition, confirming the molecular formula of C₁₂H₁₆F₂N₂. Further analysis through tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the parent ion. The resulting fragmentation pattern would offer valuable structural information, for instance, showing the loss of the methyl group or cleavage of the piperidine (B6355638) ring, which would corroborate the structure determined by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Both IR and Raman spectroscopy would be used to probe the vibrational modes of the molecule, identifying the functional groups present.

IR Spectroscopy: Expected characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Raman Spectroscopy: This technique would complement the IR data, being particularly sensitive to the symmetric vibrations of the aromatic ring and other non-polar bonds.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide the definitive three-dimensional structure in the solid state. This powerful technique would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the 4-methylpiperidine ring (e.g., chair conformation) and the orientation of the methyl group (axial vs. equatorial). Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the aniline (B41778) N-H group, which dictate the crystal packing arrangement.

Utility of 3,5 Difluoro 4 4 Methylpiperidin 1 Yl Aniline As a Core Building Block in Complex Chemical Synthesis

Strategic Application in the Construction of Functionalized Heterocyclic Systems

3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline is a key reactant in the construction of functionalized heterocyclic systems, most notably in the synthesis of substituted pyrimidines. The primary amino group of the aniline (B41778) provides a reactive site for nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds with electrophilic heterocyclic precursors.

A significant application of this building block is in the synthesis of potent kinase inhibitors. For instance, it is used as a crucial intermediate in the preparation of N-(5-fluoro-4-(1H-indazol-5-yl)pyrimidin-2-yl)-3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline. In this synthesis, this compound is reacted with 2-chloro-5-fluoro-4-(1H-indazol-5-yl)pyrimidine in a nucleophilic aromatic substitution reaction. The aniline nitrogen displaces the chlorine atom on the pyrimidine (B1678525) ring to form the desired diarylamine linkage. This reaction is typically carried out in the presence of a base, such as an organic amine, and a suitable solvent system.

The reaction scheme for the synthesis of this advanced heterocyclic system is outlined below:

Reactant 1Reactant 2Product
This compound2-chloro-5-fluoro-4-(1H-indazol-5-yl)pyrimidineN-(5-fluoro-4-(1H-indazol-5-yl)pyrimidin-2-yl)-3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline

This strategic application highlights the role of this compound in introducing a specifically substituted aryl group to a heterocyclic core, thereby modulating the biological activity of the final compound. The fluorine atoms on the aniline ring can influence the compound's electronic properties and metabolic stability, while the 4-methylpiperidine (B120128) group can affect its solubility and conformational flexibility.

Derivatization Chemistry for Scaffold Modification and Diversification

The derivatization of this compound is central to modifying and diversifying chemical scaffolds in drug discovery. The aniline moiety offers a versatile handle for a range of chemical transformations, allowing for the introduction of various functional groups and the exploration of structure-activity relationships.

The primary amino group can be acylated, sulfonylated, or alkylated to generate a library of derivatives. In the context of kinase inhibitor synthesis, the most prominent derivatization is its reaction with substituted pyrimidines. The general reaction involves the coupling of the aniline with a suitably functionalized pyrimidine, such as a chloropyrimidine, to form a more complex scaffold.

An example of the derivatization process is the synthesis of the aforementioned N-(5-fluoro-4-(1H-indazol-5-yl)pyrimidin-2-yl)-3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline. The key synthetic step is the nucleophilic aromatic substitution, which exemplifies the utility of the aniline as a nucleophile for scaffold elaboration.

Starting MaterialReagentKey Transformation
This compound2-chloro-5-fluoro-4-(1H-indazol-5-yl)pyrimidineFormation of a C-N bond via nucleophilic aromatic substitution

This derivatization strategy allows for the systematic modification of the final molecule. By varying the substitution pattern on the pyrimidine ring or by altering the indazole moiety, a diverse range of analogs can be synthesized. This diversification is crucial for optimizing the pharmacological properties of the lead compound.

Role in Convergent Synthesis of Advanced Molecular Architectures

This compound plays a significant role in the convergent synthesis of advanced molecular architectures. Convergent synthesis involves the preparation of complex molecules from several independently synthesized fragments that are then joined together in the final stages of the synthesis. This approach is often more efficient than linear synthesis for constructing large and complex molecules.

In the synthesis of kinase inhibitors, a convergent strategy is often employed. For example, the two key fragments, this compound and 2-chloro-5-fluoro-4-(1H-indazol-5-yl)pyrimidine, can be synthesized separately and then coupled in a final step. This approach allows for the modular construction of the target molecule, facilitating the preparation of analogs by simply varying the structure of one of the fragments.

The table below illustrates the fragments used in a convergent synthesis approach:

Fragment AFragment BCoupled Product
This compound2-chloro-5-fluoro-4-(1H-indazol-5-yl)pyrimidineN-(5-fluoro-4-(1H-indazol-5-yl)pyrimidin-2-yl)-3,5-difluoro-4-(4-methylpiperidin-1-yl)aniline

Contribution to the Development of Chemical Libraries for Academic Screening

While specific examples of large-scale chemical libraries based on this compound for academic screening are not extensively documented in publicly available literature, its utility as a building block for potent kinase inhibitors suggests its high potential for such applications. The structural motifs present in this aniline are highly relevant for the development of focused libraries targeting specific enzyme families.

A chemical library designed around this core would likely feature a common scaffold derived from the aniline, with diversity introduced through the variation of the heterocyclic coupling partner. For example, a library of pyrimidine derivatives could be generated by reacting this compound with a collection of differently substituted chloropyrimidines.

The following table outlines a hypothetical library design based on this building block:

Core ScaffoldDiversity Element (R-groups on pyrimidine)Potential Library Size
This compoundVarious substituted indazoles, pyridines, etc.Potentially hundreds to thousands of compounds

Such a library would be a valuable resource for academic screening campaigns aimed at discovering novel modulators of kinase activity or other biological targets. The specific substitution pattern of the aniline provides a well-defined starting point for the exploration of chemical space.

Consideration in Rational Design of Novel Chemical Probes and Tools

The rational design of chemical probes and tools often requires molecular building blocks with well-defined properties that can be used to create molecules that interact with specific biological targets. This compound possesses several features that make it an attractive candidate for the design of such probes.

The difluorinated phenyl ring can be used to fine-tune the electronic properties and metabolic stability of the probe. Furthermore, the aniline nitrogen provides a convenient point for the attachment of reporter groups, such as fluorophores or affinity tags, which are essential for visualizing and isolating the biological targets of the probe.

In the context of kinase research, a chemical probe based on this aniline could be designed to covalently label the active site of a specific kinase. This could be achieved by incorporating a reactive electrophile into the heterocyclic portion of the molecule that is coupled to the aniline.

The design considerations for a chemical probe are summarized below:

Structural Feature of AnilineRole in Chemical Probe Design
Difluorinated phenyl ringModulation of binding affinity and metabolic stability
Aniline nitrogenAttachment point for reporter groups or reactive moieties
4-methylpiperidine groupInfluences solubility and conformational properties

The use of this compound in the rational design of chemical probes could facilitate the identification of novel drug targets and the elucidation of complex biological pathways.

Q & A

Q. What are the standard synthetic routes for 3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig amination. In NAS, the fluorine atoms at the 3- and 5-positions of 3,5-difluoro-4-nitroaniline are displaced by 4-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol . Key factors affecting yield include:

  • Temperature : Higher temperatures (>100°C) risk side reactions like piperidine decomposition.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance NAS efficiency by stabilizing transition states .
  • Catalyst selection : Pd-based catalysts improve coupling efficiency in Buchwald-Hartwig routes but require rigorous oxygen-free conditions .

Q. What purification strategies are recommended for isolating this compound, and how does its stability impact storage?

Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. The compound’s primary amine group makes it sensitive to oxidation; thus, inert atmospheres (N₂/Ar) are critical during purification . Stability considerations:

  • Temperature : Store at 0–6°C to prevent decomposition .
  • Light sensitivity : Amber glassware is recommended to avoid photodegradation of the aromatic amine .
  • Purity validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms >97% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : 1^1H and 19^{19}F NMR confirm substitution patterns (e.g., disappearance of fluorine signals at the 4-position post-reaction) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 267.1) .
  • X-ray crystallography : SHELXL refinement resolves ambiguities in bond angles/geometry, particularly for the piperidine ring conformation .
    Contradictions in spectral data (e.g., unexpected splitting in 1^1H NMR) may arise from rotameric equilibria or residual solvents; variable-temperature NMR or deuteration experiments can clarify these .

Advanced Research Questions

Q. How can reaction optimization address low yields in scale-up synthesis of this compound?

Common challenges include:

  • Byproduct formation : Competing C-F bond activation or over-reduction of the nitro group. Use of milder reductants (e.g., ammonium formate instead of Na₂S₂O₄) reduces side reactions .
  • Catalyst poisoning : Trace impurities in 4-methylpiperidine deactivate Pd catalysts. Pre-purification via distillation or molecular sieves improves catalyst longevity .
  • Solvent choice : Switching from DMF to DMAc (dimethylacetamide) reduces viscosity, enhancing mixing efficiency in large batches .

Q. How do discrepancies in crystallographic data affect structural interpretation, and what computational tools resolve them?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal packing effects or thermal motion. Strategies include:

  • Multipole refinement : SHELXL’s aspherical scattering models improve accuracy for fluorine and nitrogen atoms .
  • Hirshfeld surface analysis : Identifies weak intermolecular interactions (e.g., C–H···F) that distort geometry .
  • DFT benchmarking : Comparing optimized gas-phase structures with crystallographic data isolates environmental effects .

Q. What methodologies improve solubility for biological assays without compromising stability?

The compound’s poor aqueous solubility limits in vitro testing. Strategies include:

  • Salt formation : Dihydrochloride salts (e.g., 3,5-difluoro-4-(piperazin-1-yl)aniline dihydrochloride) enhance solubility in PBS (pH 7.4) .
  • Co-solvent systems : 10% DMSO in saline maintains stability for >24 hours at 4°C .
  • Nanoformulation : Liposomal encapsulation improves bioavailability while protecting the amine group from oxidation .

Q. How does structural modification of the piperidine ring alter bioactivity, and what comparative studies support this?

Replacing 4-methylpiperidine with analogs (e.g., 4-(4-fluorophenyl)piperidine) impacts target binding:

  • Steric effects : Bulkier substituents reduce affinity for dopamine receptors, as shown in SAR studies .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) decrease basicity of the aniline nitrogen, altering pharmacokinetics .
  • Comparative assays : Radioligand binding assays (e.g., 3^3H-spiperone displacement) quantify differences in receptor affinity .

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